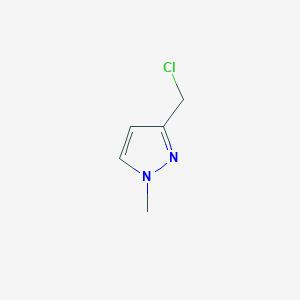

![molecular formula C9H7NO3S B1267729 2-(苯并[d]噻唑-2-氧基)乙酸 CAS No. 2875-32-3](/img/structure/B1267729.png)

2-(苯并[d]噻唑-2-氧基)乙酸

描述

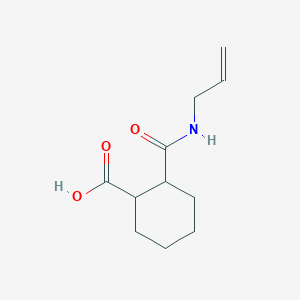

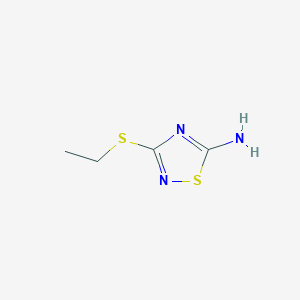

“2-(Benzo[d]thiazol-2-yloxy)acetic acid” is a chemical compound with the molecular formula C9H7NO3S . It is a useful research chemical .

Molecular Structure Analysis

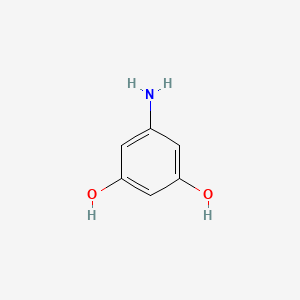

The molecular structure of “2-(Benzo[d]thiazol-2-yloxy)acetic acid” consists of a benzothiazole ring attached to an oxyacetic acid group . The InChI code for this compound is 1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzo[d]thiazol-2-yloxy)acetic acid” include a molecular weight of 209.22 g/mol, a XLogP3 value of 1.7, one hydrogen bond donor count, five hydrogen bond acceptor count, and three rotatable bond count . The exact mass and monoisotopic mass of the compound are 209.01466426 g/mol .

科学研究应用

Anti-Inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles . These compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC 50 values for COX-1 inhibition .

Anti-Proliferative Properties

A series of new benzo[d]thiazole derivatives were synthesized starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate . These compounds were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds . Most of the tested compounds exhibited high cytotoxicity .

Inhibitors of Protein Tyrosine Phosphatase 1B

The compound has been used in the design, synthesis, and evaluation of some acetylamino benzoic acid derivatives, which are a new class of protein tyrosine phosphatase 1B inhibitors with potential for treating type II diabetes .

未来方向

作用机制

Target of Action

The primary target of 2-(Benzo[d]thiazol-2-yloxy)acetic acid is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for anti-diabetic drugs due to its key role as a negative regulator of insulin and leptin signaling .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity .

Biochemical Pathways

By inhibiting PTP1B, 2-(Benzo[d]thiazol-2-yloxy)acetic acid enhances insulin and leptin signaling . This leads to improved glucose homeostasis and energy balance, which are crucial in the management of diabetes .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.43, suggesting it may have good bioavailability .

Result of Action

The inhibition of PTP1B by 2-(Benzo[d]thiazol-2-yloxy)acetic acid results in enhanced insulin and leptin signaling . This can lead to improved glucose homeostasis and energy balance, potentially offering therapeutic benefits in the treatment of diabetes .

Action Environment

The action of 2-(Benzo[d]thiazol-2-yloxy)acetic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQIOIYLAKHILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287916 | |

| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-yloxy)acetic acid | |

CAS RN |

2875-32-3 | |

| Record name | 2875-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。